molecular formula C23H26N4O3S2 B3309564 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941993-45-9

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3309564
CAS No.: 941993-45-9
M. Wt: 470.6 g/mol
InChI Key: FRRLIMBYRRGZDM-UHFFFAOYSA-N
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Description

This compound is a sulfamoylbenzamide derivative featuring a cyclohexyl-ethyl sulfamoyl group at the 4-position of the benzamide core and a 4-pyridinyl-substituted thiazole moiety at the N-terminal. It belongs to a class of molecules designed to target enzymes such as thioredoxin reductase (Trr1), particularly in pathogenic fungi like Candida albicans . Studies indicate its antifungal activity is mediated through inhibition of redox enzymes, with IC₅₀ values in the micromolar range against C. albicans .

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-2-27(19-6-4-3-5-7-19)32(29,30)20-10-8-18(9-11-20)22(28)26-23-25-21(16-31-23)17-12-14-24-15-13-17/h8-16,19H,2-7H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLIMBYRRGZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide.

    Introduction of the Cyclohexyl(ethyl)sulfamoyl Group: This group can be introduced via a sulfonamide formation reaction, where cyclohexylamine and ethylamine are reacted with a sulfonyl chloride derivative.

    Attachment of the Pyridinyl-Thiazolyl Moiety: The pyridinyl-thiazolyl moiety can be synthesized separately and then coupled to the benzamide core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. The thiazole moiety is often linked to improved potency against various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole-based benzamides were tested against human cancer cell lines, showing IC50 values in the low micromolar range. The presence of the pyridine and sulfamoyl groups was crucial for enhancing the compound's efficacy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components may contribute to its ability to inhibit bacterial growth.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

This data suggests that the compound could be further developed as an antibiotic or antifungal treatment .

Anti-inflammatory Effects

The sulfamoyl group has been associated with anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines.

Case Study:

A study demonstrated that thiazole-based compounds reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridinyl-thiazolyl moiety could play a crucial role in binding to the active site of the target protein, while the cyclohexyl(ethyl)sulfamoyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide and analogous compounds, supported by experimental

Compound Key Structural Features Biological Activity Reference
This compound Cyclohexyl-ethyl sulfamoyl; 4-pyridinyl thiazole Antifungal (IC₅₀: 12.5 µM vs. C. albicans); Trr1 inhibition
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl-methyl sulfamoyl; 4-methoxyphenyl oxadiazole Antifungal (IC₅₀: 8.2 µM vs. C. albicans); higher solubility in DMSO/Pluronic F-127
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) sulfamoyl; 3,4-dimethoxyphenyl thiazole Plant growth modulation (129.23% bioactivity vs. control)
4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Ethylsulfonyl group; pyridin-2-yl thiazole Moderate kinase inhibition (pIC₅₀: 5.8); reduced antifungal potency
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide; 4-methylphenyl thiazole Antiproliferative activity (p < 0.05 vs. cancer cell lines)
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl sulfamoyl; unsubstituted thiazole Broad-spectrum antimicrobial activity (not quantified)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl sulfamoyl; 4-nitrophenyl thiazole High bioactivity (119.09% vs. control) in plant growth assays

Key Findings:

Antifungal Specificity : The cyclohexyl-ethyl sulfamoyl group in the target compound confers moderate antifungal activity compared to LMM5, which has a benzyl-methyl sulfamoyl group and superior potency (IC₅₀: 8.2 µM vs. 12.5 µM) . This difference may arise from enhanced membrane permeability due to LMM5’s 4-methoxyphenyl oxadiazole moiety.

Structural Impact on Solubility : Compounds with bis(2-methoxyethyl) or diethyl sulfamoyl groups (e.g., ) exhibit higher solubility in aqueous surfactants like Pluronic F-127, critical for in vivo applications.

Thiazole Substitution Effects : The 4-pyridinyl thiazole in the target compound improves target binding via π-π interactions, whereas 4-nitrophenyl or 3,4-dimethoxyphenyl substitutions () shift activity toward plant growth modulation.

Sulfamoyl vs. Sulfonyl Groups : Ethylsulfonyl derivatives (e.g., 7b ) show reduced antifungal efficacy compared to sulfamoyl analogs, highlighting the importance of the sulfonamide’s hydrogen-bonding capacity.

Research Implications

The target compound’s moderate antifungal activity positions it as a scaffold for further optimization. Structural modifications, such as introducing electron-donating groups (e.g., methoxy) or altering the thiazole’s aryl substituents, could enhance potency and solubility. Comparative studies with LMM5 and diethyl sulfamoyl analogs () suggest that balancing lipophilicity and hydrogen-bonding capacity is critical for Trr1 inhibition.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide?

The synthesis requires precise control of reaction conditions to maximize yield and purity. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–120°C) may accelerate coupling reactions but risk side-product formation .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance sulfamoyl group reactivity, while dichloromethane is preferred for acid-sensitive intermediates .
  • Reaction time : Stepwise monitoring via TLC or HPLC ensures intermediates (e.g., sulfamoyl chloride) are fully consumed before proceeding .
    Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. How can the compound’s structure be confirmed after synthesis?

Structural validation combines multiple analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and confirm sulfamoyl connectivity .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+^+ for C23_{23}H24_{24}N4_4O3_3S2_2 at m/z 487.12) .
  • X-ray crystallography : Resolves stereochemistry of the cyclohexyl group and thiazole-pyridine orientation .

Q. What functional groups in this compound are most relevant to its biological activity?

The sulfamoyl group (-SO2_2NH-) and pyridinyl-thiazole moiety are critical for target engagement. The sulfamoyl group may act as a hydrogen bond donor/acceptor in enzyme inhibition, while the pyridinyl-thiazole scaffold mimics purine bases, enabling interactions with kinase ATP-binding pockets . Preliminary assays (e.g., kinase inhibition or bacterial growth assays) should prioritize these regions for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfamoyl group be elucidated under varying pH conditions?

The sulfamoyl group undergoes pH-dependent reactivity:

  • Acidic conditions : Protonation of the sulfonamide nitrogen reduces nucleophilicity, favoring electrophilic substitution at the benzamide carbonyl .
  • Basic conditions : Deprotonation enhances nucleophilic attack, enabling sulfonamide bond cleavage.
    Mechanistic studies should employ kinetic isotope effects (KIEs) and 18^{18}O-labeling to track oxygen transfer during hydrolysis. Density functional theory (DFT) modeling can predict transition states .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?

Discrepancies may arise from poor cellular permeability or off-target effects. Mitigation strategies include:

  • Permeability assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion .
  • Metabolite profiling : LC-MS/MS identifies intracellular degradation products (e.g., pyridinyl-thiazole cleavage) .
  • Target engagement validation : Cellular thermal shift assays (CETSA) confirm binding to intended targets .

Q. What computational approaches are optimal for SAR studies of this compound?

  • Molecular docking : Prioritize kinases or bacterial enzymes with conserved ATP-binding pockets (e.g., EGFR or DNA gyrase) .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification (e.g., cyclohexyl vs. methyl groups) .
  • ADMET prediction : Tools like SwissADME assess logP (>3.5 may limit solubility) and cytochrome P450 interactions .

Q. How can degradation pathways be mapped under accelerated stability conditions?

Forced degradation studies under stress conditions reveal:

  • Photolysis : UV irradiation (ICH Q1B) may cleave the thiazole ring .
  • Hydrolysis : Acidic/basic conditions (0.1M HCl/NaOH, 40°C) degrade the sulfamoyl group, monitored via HPLC .
  • Oxidation : H2_2O2_2 oxidizes the pyridinyl nitrogen to N-oxide derivatives, identifiable by HRMS .

Q. What strategies improve enantiomeric purity during multi-step synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during sulfamoyl group formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic intermediates .
  • Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) ensures thiazole-pyridine coupling without racemization .

Methodological Guidance

Q. How can protein binding affinity be quantified for this compound?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
  • Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for sulfamoyl-enzyme interactions .
  • Microscale thermophoresis (MST) : Requires minimal protein quantities (nM range) and is compatible with fluorescently labeled compounds .

Q. What analytical method validation parameters are essential for quantifying this compound in biological matrices?

  • Specificity : No interference from plasma proteins or metabolites (validated via LC-MS/MS) .
  • Linearity : R2^2 > 0.99 across 1–1000 ng/mL range .
  • Precision/accuracy : Intraday/interday CV <15% and recovery >85% .

Q. How can multi-step synthesis efficiency be enhanced?

  • Orthogonal protecting groups : Use Boc for amines and TBS for hydroxyls to prevent cross-reactivity .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

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